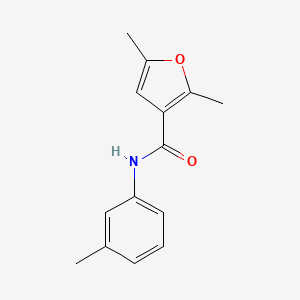

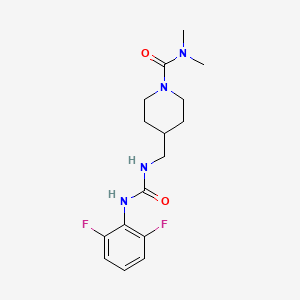

2,5-dimethyl-N-(m-tolyl)furan-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Dimethylfuran is a heterocyclic compound with the formula (CH3)2C4H2O . It’s a derivative of furan and is a potential biofuel, being derivable from cellulose .

Synthesis Analysis

Fructose can be converted into 2,5-dimethylfuran in a catalytic biomass-to-liquid process . The conversion of fructose to DMF proceeds via hydroxymethylfurfural . Fructose is obtainable from glucose, a building block in cellulose .Molecular Structure Analysis

The molecular structure of 2,5-Dimethylfuran consists of a furan ring with two methyl groups attached . The molecular formula is C6H8O .Physical And Chemical Properties Analysis

2,5-Dimethylfuran is a liquid with a density of 0.8897 g/cm3 . It has a melting point of -62 °C and a boiling point of 92 to 94 °C . It is insoluble in water .Applications De Recherche Scientifique

Antiviral Applications

A novel series of furan-carboxamide derivatives, including compounds with structural similarities to 2,5-dimethyl-N-(m-tolyl)furan-3-carboxamide, have been identified as potent inhibitors of the influenza A H5N1 virus. These compounds demonstrate significant anti-influenza activity, highlighting the potential of furan-carboxamide derivatives in the development of new antiviral medications against lethal strains of influenza A virus (Yu Yongshi et al., 2017).

Biopolymer Synthesis

Research into furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides demonstrates the potential of furan derivatives, such as 2,5-dimethyl-N-(m-tolyl)furan-3-carboxamide, in creating sustainable alternatives to polyphthalamides. These materials show promise for high-performance applications in commercial sectors, indicating the versatility of furan compounds in the development of biodegradable and high-strength polymers (Yi Jiang et al., 2015).

Biomass Conversion

Furan derivatives from renewable biomass resources offer a sustainable alternative to petroleum-based chemicals for producing plastics and fine chemicals. Studies on the efficient production of hydroxymethylfurfural (HMF) from fructose using phase modifiers showcase the role of furan compounds in advancing green chemistry and biofuel production, potentially including derivatives like 2,5-dimethyl-N-(m-tolyl)furan-3-carboxamide (Yuriy Román‐Leshkov et al., 2006).

Catalysis and Chemical Synthesis

The cyclopalladation of N,N-dimethyl-2(or -3)-furancarboselenoamide to form chelates, which involves compounds structurally related to 2,5-dimethyl-N-(m-tolyl)furan-3-carboxamide, highlights the utility of furan derivatives in catalytic processes and the synthesis of complex chemical structures. This research underscores the potential for furan-carboxamide derivatives in catalysis and the development of new synthetic methodologies (M. Nonoyama et al., 1989).

Electrochemical Conversion for Biofuel

The electrochemical conversion of biomass-derived furfurals to valuable compounds, including 2,5-dimethylfuran, demonstrates the role of furan derivatives in sustainable energy solutions. This approach, which can potentially be applied to compounds like 2,5-dimethyl-N-(m-tolyl)furan-3-carboxamide, offers a promising pathway for converting renewable resources into liquid biofuels, highlighting the importance of furan compounds in the field of renewable energy (Peter Nilges et al., 2013).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.

Mode of Action

It’s known that 2,5-dimethylfuran serves as a scavenger for singlet oxygen . The mechanism involves a Diels-Alder reaction followed by hydrolysis, ultimately leading to diacetylethylene and hydrogen peroxide as products . This could provide some insight into the potential interactions of the compound with its targets.

Biochemical Pathways

Furan derivatives have been found to be involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Result of Action

Given the potential biological activities of furan derivatives , it’s possible that this compound could have a range of effects at the molecular and cellular level

Propriétés

IUPAC Name |

2,5-dimethyl-N-(3-methylphenyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-5-4-6-12(7-9)15-14(16)13-8-10(2)17-11(13)3/h4-8H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWHSMMOVSNXTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(OC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-N-(m-tolyl)furan-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

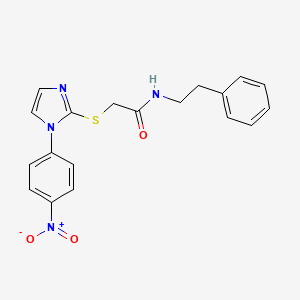

![N-benzyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2893619.png)

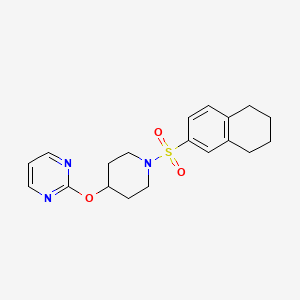

![4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2893632.png)

![2-[4-(2-Fluorophenyl)phenyl]-2-methylpropanoic acid](/img/structure/B2893637.png)